molecular formula C27H27N3O4 B1664671 2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid CAS No. 690696-91-4

2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid

Cat. No.: B1664671
CAS No.: 690696-91-4
M. Wt: 457.5 g/mol
InChI Key: NVLJOYMLQAJWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

61A2 is a stabilizer of the active LPL dimer. It prevents LPL inactivation.

Properties

CAS No.

690696-91-4

Molecular Formula

C27H27N3O4

Molecular Weight

457.5 g/mol

IUPAC Name

2-[[3-[(4-methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid

InChI

InChI=1S/C27H27N3O4/c1-18-9-11-19(12-10-18)28-26(32)23-17-20(13-14-24(23)30-15-5-2-6-16-30)29-25(31)21-7-3-4-8-22(21)27(33)34/h3-4,7-14,17H,2,5-6,15-16H2,1H3,(H,28,32)(H,29,31)(H,33,34)

InChI Key

NVLJOYMLQAJWLH-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCCCC4

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C(=O)O)N4CCCCC4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

61A2;  61-A-2;  61 A 2; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid
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2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid
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2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid
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2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid
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2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid
Reactant of Route 6
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2-[[3-[(4-Methylphenyl)carbamoyl]-4-piperidin-1-ylphenyl]carbamoyl]benzoic acid

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